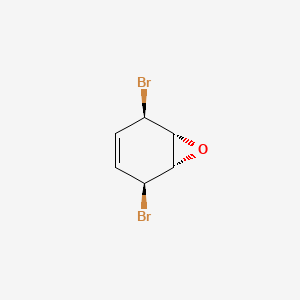

cis-Cyclohexa-1,4-diene oxide dibromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-Cyclohexa-1,4-diene oxide dibromide is a brominated cyclic ether derivative characterized by a cyclohexadiene backbone with an epoxide functional group and two bromine atoms in a cis configuration. This compound is primarily utilized in synthetic organic chemistry as a reactive intermediate for constructing complex cyclic frameworks or as a brominating agent in stereoselective reactions. Its structural rigidity and electron-deficient epoxide moiety make it a valuable substrate for ring-opening reactions, particularly in the synthesis of pharmaceuticals or agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:

Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with butyric acid or its derivatives under acidic or basic conditions to form the dichlorophenoxybutanoic acid intermediate.

Amidation Reaction: The dichlorophenoxybutanoic acid intermediate is then reacted with an appropriate amine, such as indole-3-ylamine, under dehydrating conditions to form the amide linkage.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer of the compound. This can be achieved using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in appropriate solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

Organic Synthesis

cis-Cyclohexa-1,4-diene oxide dibromide serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents. For instance, it can be transformed into biologically active molecules through nucleophilic substitutions and cyclization reactions.

- Polymer Chemistry : It has potential applications as a monomer in polymerization processes. The reactivity of the epoxide group allows it to participate in cationic polymerizations, leading to the formation of novel polymeric materials .

- Synthesis of Natural Products : The compound can be used as a building block in the synthesis of complex natural products, including terpenes and steroids .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Antimicrobial Agents : The dibromide moiety contributes to the antimicrobial properties of derivatives synthesized from this compound. Studies have indicated that certain derivatives exhibit significant activity against bacterial strains.

- Anticancer Research : Some derivatives have shown promise in anticancer research due to their ability to inhibit specific enzymes involved in cancer progression. The compound's structural features may enhance its interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways and cellular responses.

Pathway Involvement: Participating in biochemical pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of cis-cyclohexa-1,4-diene oxide dibromide, a comparative analysis is conducted with three related compounds: ethylene dibromide , 1,4-cyclohexadiene , and cis-cyclohexane-1,4-dicarboxylic acid .

Table 1: Key Properties of this compound and Analogues

Reactivity and Functional Group Analysis

- Epoxide vs. Diene Reactivity : Unlike 1,4-cyclohexadiene (a conjugated diene), the epoxide group in this compound enables nucleophilic ring-opening reactions, such as with amines or Grignard reagents. This contrasts with the diene’s propensity for electrophilic additions (e.g., Diels-Alder reactions) .

- Bromination Efficiency : Ethylene dibromide, a simpler dihalide, is historically used as a bromine source in industrial applications. However, this compound offers stereochemical control in synthetic pathways due to its cyclic structure, albeit with lower thermal stability .

Biological Activity

cis-Cyclohexa-1,4-diene oxide dibromide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6Br2O and consists of a cyclohexene ring with an epoxide group and two bromine substituents. Its structural characteristics influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways that regulate cellular responses.

- Oxidative Stress Response : As an epoxide, it can participate in reactions that generate reactive oxygen species (ROS), influencing oxidative stress within cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance:

- Study Findings : A study reported that treatment with the compound led to increased levels of activated caspases in cancer cells, suggesting a mechanism for its pro-apoptotic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it may exhibit inhibitory effects against certain bacterial strains:

- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of specific pathogens, indicating potential use as an antimicrobial agent .

Anti-inflammatory Effects

Additionally, there is emerging evidence supporting the anti-inflammatory properties of this compound:

- Mechanism : It may modulate inflammatory cytokine production, contributing to reduced inflammation in cellular models .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for cis-cyclohexa-1,4-diene oxide dibromide, and how can yields be improved?

- Methodological Answer : A scalable synthesis involves two key steps: (1) Epoxidation of cyclohexa-1,4-diene with peracetic acid (AcOOH) in CH2Cl2 to yield the monoepoxide intermediate (66% yield). (2) Bromination of the monoepoxide with Br2 in a CH2</subCl2/CHCl3 mixture, achieving 91% yield. Telescoping these steps (i.e., avoiding intermediate isolation) increases the overall yield to 88% on a multigram scale. Critical parameters include solvent polarity for Br2 solubility and temperature control to minimize side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve conformational dynamics of cyclohexa-1,4-diene derivatives?

- Methodological Answer : SCF–INDO–FPT computational methods combined with experimental <sup>1</sup>H NMR data can analyze homoallylic coupling constants (<sup>5</sup>Jcis and <sup>5</sup>Jtrans). For a planar cyclohexa-1,4-diene ring, theoretical <sup>5</sup>Jcis/<sup>5</sup>Jtrans ratios range between 1.22–1.29, consistent with empirical observations. This approach avoids misinterpretations of ring inversion dynamics .

Q. What purification strategies are recommended for isolating cis-cyclohexa-1,4-diene oxide dibromide from bromination byproducts?

- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively separates dibromide from unreacted monoepoxide or over-brominated products. Monitor fractions via TLC (Rf ~0.5 in 9:1 hexane/ethyl acetate). Recrystallization in CHCl3 at low temperatures (-20°C) further enhances purity .

Advanced Research Questions

Q. How do electronic properties of cis-cyclohexa-1,4-diene oxide dibromide influence its reactivity in Diels-Alder or ring-opening reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the electron-deficient epoxide and Br substituents lower the LUMO energy, enhancing electrophilicity. This facilitates nucleophilic attack in ring-opening reactions. For Diels-Alder applications, steric effects from the dibromide moiety may require dienophiles with complementary electronic and spatial profiles .

Q. What computational approaches can resolve contradictions in experimental vs. theoretical coupling constants for cyclohexa-1,4-diene derivatives?

- Methodological Answer : Discrepancies between observed and calculated coupling constants often arise from assumptions about ring puckering. Hybrid QM/MM simulations incorporating solvent effects (e.g., PCM models for CHCl3) and dynamic averaging over low-energy conformers can reconcile differences. Validate results against variable-temperature NMR data to confirm or refute ring-flipping hypotheses .

Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) elucidate mechanistic pathways in dibromide-mediated cycloadditions?

- Methodological Answer : Synthesize <sup>13</sup>C-labeled cis-cyclohexa-1,4-diene oxide dibromide via bromination of isotopically enriched precursors. Track label incorporation using <sup>13</sup>C NMR or mass spectrometry to identify bond-forming steps in cycloadditions. For kinetic isotope effects (KIEs), compare reaction rates of deuterated vs. protiated analogs to distinguish concerted vs. stepwise mechanisms .

Q. Data Contradiction Analysis

Q. Why do reported yields for cis-cyclohexa-1,4-diene oxide dibromide vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Yield discrepancies often stem from solvent purity (e.g., trace water in CH2Cl2 inhibits epoxidation) or Br2 stoichiometry. Standardize reaction conditions: (1) Dry solvents over molecular sieves. (2) Use Br2 in slight excess (1.1 eq.) with slow addition to prevent diene polymerization. (3) Monitor reaction progress via in situ IR (C-Br stretch at ~550 cm<sup>-1</sup>) .

Q. Safety and Handling Considerations

- Note : While commercial aspects are excluded, researchers must prioritize safety. The compound’s brominated and epoxidized structure suggests potential toxicity. Handle under inert atmosphere (N2/Ar) in fume hoods, using PPE (gloves, goggles). Consult SDS for emergency protocols (e.g., spill neutralization with Na2S2O3) .

Properties

CAS No. |

39573-55-2 |

|---|---|

Molecular Formula |

C6H6Br2O |

Molecular Weight |

253.92 g/mol |

IUPAC Name |

(1R,2R,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4+,5+,6- |

InChI Key |

GURHZMLRKGTKKO-GUCUJZIJSA-N |

Isomeric SMILES |

C1=C[C@@H]([C@@H]2[C@H]([C@@H]1Br)O2)Br |

Canonical SMILES |

C1=CC(C2C(C1Br)O2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.